Cas no 20946-32-1 (Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate)

Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate is a versatile heterocyclic ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a partially saturated thiophene ring with two ester groups at the 3- and 4-positions, offering reactivity for further functionalization. This compound is particularly useful in the preparation of sulfur-containing heterocycles and as a precursor for more complex molecular architectures. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications. The ester groups provide convenient handles for hydrolysis, reduction, or cross-coupling reactions, enhancing its utility in diverse chemical transformations.
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate structure
20946-32-1 structure
Product name:Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
CAS No:20946-32-1
MF:C8H10O4S
MW:202.2276
CID:1397169
PubChem ID:13452322

Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 3,4-Thiophenedicarboxylic acid, 2,5-dihydro-, dimethyl ester
    • dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate
    • MFCD32190449
    • AKOS040768546
    • GEO-04024
    • SCHEMBL17851574
    • DTXSID60541247
    • DB-124641
    • 20946-32-1
    • 3,4-Thiophenedicarboxylic acid, 2,5-dihydro-, 3,4-dimethyl ester
    • Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
    • Inchi: InChI=1S/C8H10O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H2,1-2H3
    • InChI Key: ANLNRQBDRRYNLU-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(CSC1)C(=O)OC

Computed Properties

  • Exact Mass: 202.03
  • Monoisotopic Mass: 202.02997997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.9Ų
  • XLogP3: 0.2

Experimental Properties

  • PSA: 52.6

Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D480868-2.5g
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
20946-32-1
2.5g
$ 1800.00 2023-09-07
TRC
D480868-1000mg
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
20946-32-1
1g
$793.00 2023-05-18
TRC
D480868-250mg
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
20946-32-1
250mg
$196.00 2023-05-18
TRC
D480868-2500mg
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
20946-32-1
2500mg
$1533.00 2023-05-18
TRC
D480868-1g
Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate
20946-32-1
1g
$ 655.00 2022-06-05

Additional information on Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate

Dimethyl 2,5-Dihydrothiophene-3,4-dicarboxylate (CAS No. 20946-32-1): An Overview of Its Properties and Applications

Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate (CAS No. 20946-32-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes a dihydrothiophene ring and two carboxylate groups esterified with methyl groups. The combination of these functional groups endows the compound with a range of interesting properties and potential applications.

The molecular formula of Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate is C8H10O4S, and its molecular weight is approximately 198.22 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and acetone. Its chemical stability is notable under standard laboratory conditions, making it suitable for various synthetic and analytical processes.

In the realm of pharmaceutical research, Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate has shown promise as a precursor for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, which could be beneficial in treating conditions such as arthritis and neurodegenerative disorders.

The dihydrothiophene ring in Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate is particularly interesting due to its ability to participate in various chemical reactions. This ring structure can undergo oxidation to form a thiophene ring, which is a common motif in many biologically active compounds. Additionally, the presence of the carboxylate groups provides multiple sites for functionalization, allowing for the creation of a wide array of derivatives with tailored properties.

In the context of materials science, Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate has been investigated for its potential use in the synthesis of conductive polymers and other advanced materials. The compound's ability to form stable polymers with high electrical conductivity makes it an attractive candidate for applications in electronic devices and energy storage systems. Researchers at MIT have demonstrated that copolymers containing this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance electronic components.

The synthetic routes for preparing Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate are well-established and can be carried out using readily available starting materials. One common method involves the reaction of 1,4-butanedithiol with dimethyl maleate in the presence of a suitable catalyst. This reaction proceeds via a Michael addition followed by cyclization to form the desired dihydrothiophene ring. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.

The safety profile of Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate is an important consideration for both laboratory use and industrial applications. While the compound is generally considered safe when handled properly, it is advisable to follow standard safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and storing the compound in a cool, dry place away from incompatible substances.

In conclusion, Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate (CAS No. 20946-32-1) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers seeking to develop new materials and therapeutic agents. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific disciplines.

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